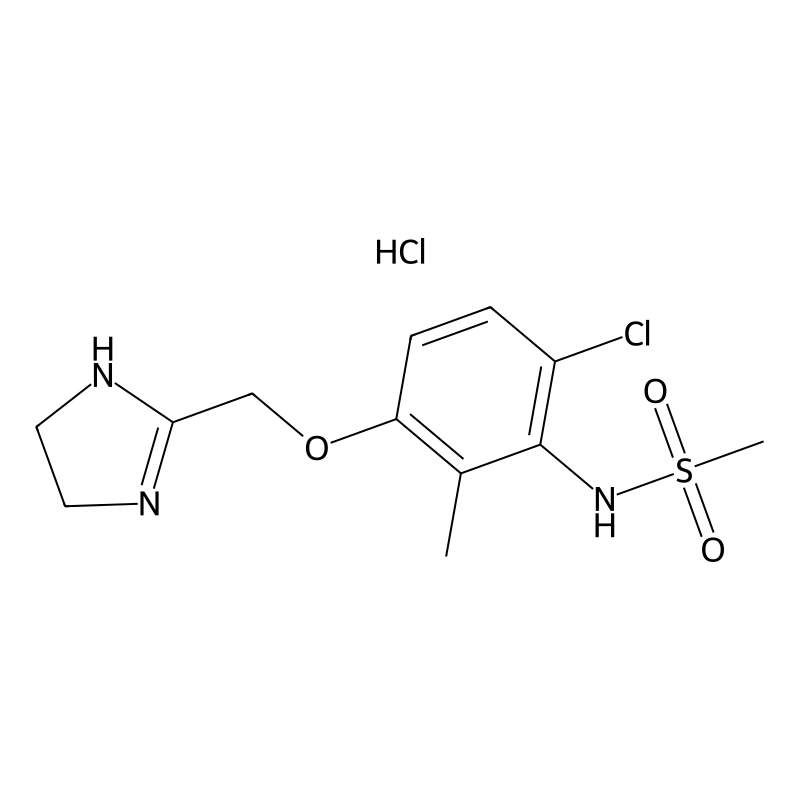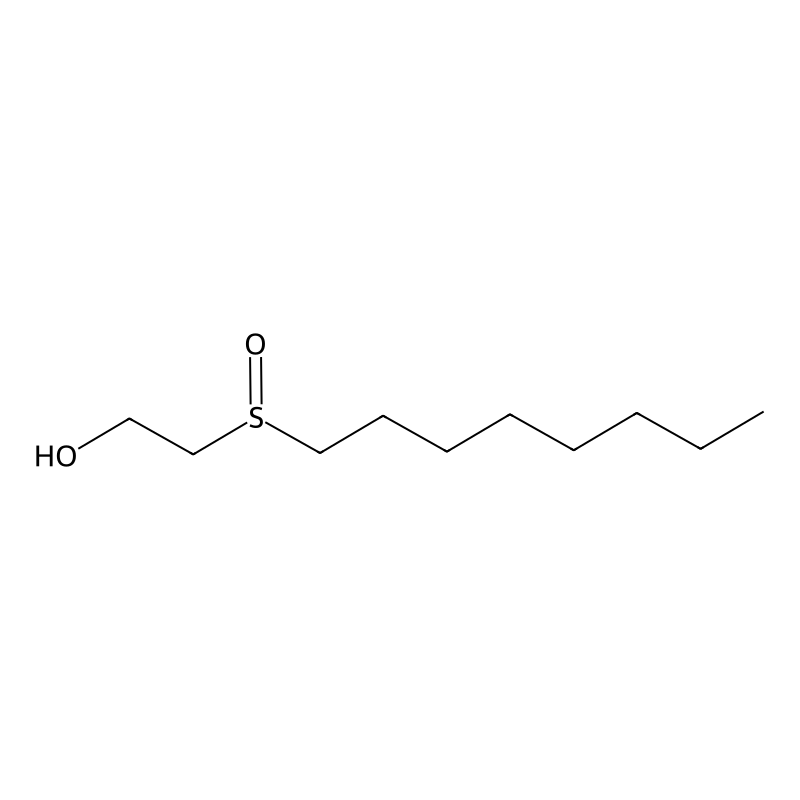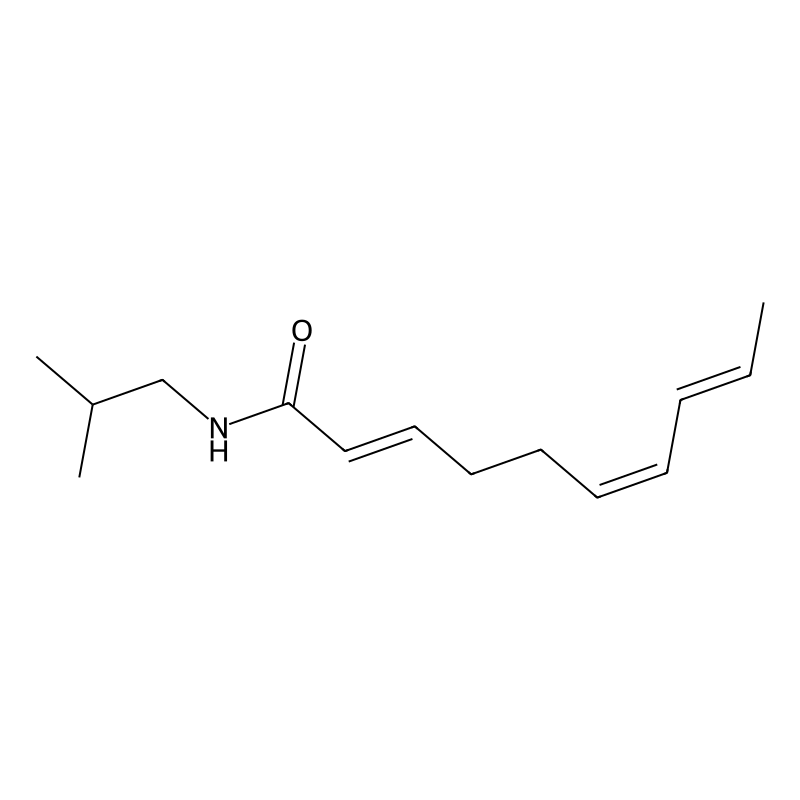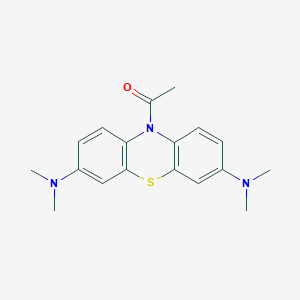1,2-Naphthoquinone, 4-(phenylthio)-
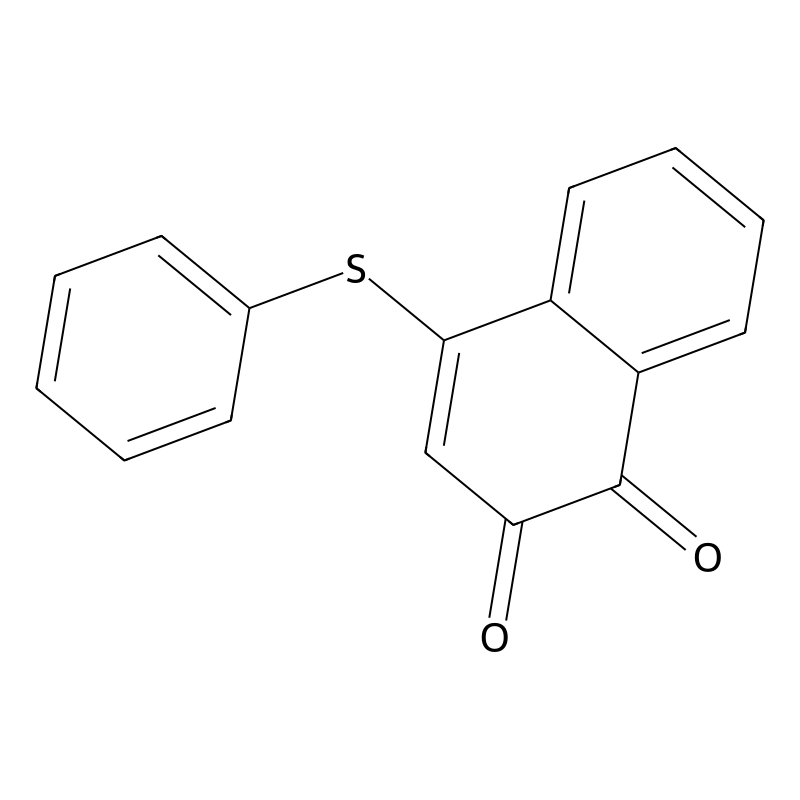
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
1,2-Naphthoquinone, 4-(phenylthio)- is a synthetic compound derived from naphthoquinone, characterized by the presence of a phenylthio group at the 4-position of the naphthoquinone structure. Naphthoquinones are a class of organic compounds known for their distinctive conjugated double bond systems and carbonyl functionalities, making them highly reactive and versatile in
- Electrophilic Substitution: The phenylthio group can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
- Nucleophilic Addition: The carbonyl groups in naphthoquinones are susceptible to nucleophilic attack, leading to the formation of adducts with various nucleophiles such as amines and thiols.
- Redox Reactions: It can be reduced to form corresponding hydroquinones or oxidized to yield more complex derivatives, depending on the reaction conditions.
The reactivity of 1,2-naphthoquinones is well-documented in literature, where they are shown to interact with biological macromolecules, leading to covalent modifications and potential therapeutic applications .
1,2-Naphthoquinone compounds exhibit significant biological activities, including:
- Cytotoxicity: Studies have shown that 1,2-naphthoquinones can induce apoptosis in various cancer cell lines by generating reactive oxygen species (ROS) and disrupting mitochondrial function .
- Antimicrobial Properties: These compounds demonstrate antimicrobial activity against a range of pathogens, making them candidates for developing new antibiotics .
- Inflammatory Response Modulation: Research indicates that 1,2-naphthoquinone can activate inflammatory pathways via the production of interleukin-11 and other cytokines .
The biological effects are largely attributed to their ability to form adducts with cellular proteins and nucleic acids, leading to alterations in cellular signaling pathways.
The synthesis of 1,2-Naphthoquinone, 4-(phenylthio)- typically involves:
- Starting Materials: The synthesis often begins with commercially available naphthalene derivatives.
- Oxidation Reactions: Naphthalene is oxidized using agents such as potassium permanganate or chromium trioxide to yield naphthoquinone.
- Thiation Reaction: The introduction of the phenylthio group can be achieved through a thiation reaction involving phenylthiol and an appropriate electrophile under acidic conditions.
Alternative synthetic routes may include the use of transition metal catalysts to facilitate coupling reactions between naphthoquinones and thiophenol derivatives .
1,2-Naphthoquinone, 4-(phenylthio)- has several notable applications:
- Pharmaceutical Development: Due to its cytotoxic properties against cancer cells, it is being explored as a potential chemotherapeutic agent.
- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and materials.
- Biochemical Probes: Its ability to modify proteins makes it useful in studying protein interactions and enzyme mechanisms.
Interaction studies involving 1,2-naphthoquinone compounds focus on:
- Protein Binding Studies: These studies reveal how 1,2-naphthoquinone interacts with thiol groups in proteins, leading to covalent modifications that can influence enzyme activity and cellular signaling pathways .
- Cellular Uptake Mechanisms: Research indicates that these compounds can penetrate cellular membranes and localize within mitochondria, affecting mitochondrial respiration and inducing apoptosis .
Such studies are crucial for understanding the pharmacological potential and toxicological profiles of these compounds.
Several compounds share structural similarities with 1,2-Naphthoquinone, 4-(phenylthio)-. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1,4-Naphthoquinone | Quinoid structure with carbonyls | Exhibits strong redox properties; used in dyes and pigments. |
| Plumbagin | Naphthoquinone with additional hydroxyl groups | Known for its potent anticancer activity. |
| Menadione | Vitamin K3 derivative | Plays a crucial role in blood coagulation processes. |
| Lawsone | Hydroxy derivative of 1,4-naphthoquinone | Exhibits antimicrobial properties; used as a dye. |
These compounds highlight the diversity within the naphthoquinone family while emphasizing the unique reactivity and biological activities associated with 1,2-Naphthoquinone, 4-(phenylthio)-. Each compound's specific substituents influence its chemical behavior and biological interactions significantly.
Nucleophilic Aromatic Substitution Strategies
Nucleophilic aromatic substitution (SNAr) represents one of the most versatile approaches for introducing the phenylthio group into the naphthoquinone scaffold. This strategy has garnered significant attention due to its efficiency and selectivity, particularly for the synthesis of 4-(phenylthio)-1,2-naphthoquinone derivatives.
Recent studies have demonstrated that SNAr reactions can be effectively employed for the synthesis of phenylthio-substituted naphthoquinones through various pathways. One notable approach involves the reaction of 4-chloro-1,2-naphthoquinone with thiophenol under basic conditions. The 4-chloro-1,2-naphthoquinone (CAS: 6655-90-9) serves as an excellent substrate for nucleophilic displacement reactions due to the electron-withdrawing nature of the quinone moiety, which enhances the electrophilicity of the carbon bearing the leaving group.
A groundbreaking discovery in this field comes from a 2018 report which demonstrated a cinchona alkaloid-catalyzed addition of thiophenol into rapidly interconverting aryl-naphthoquinones, resulting in stable biaryl atropisomers upon reductive methylation. This method represents an atroposelective SNAr approach that produces high enantioselectivities (up to 98.5:1.5 e.r.) for a variety of thiophenol and naphthoquinone substrates.
The reaction mechanism typically involves:
- Initial nucleophilic attack by the thiophenol at the C-4 position of the naphthoquinone
- Displacement of the leaving group (often chlorine)
- Rearomatization to yield the desired 4-(phenylthio)-1,2-naphthoquinone
Of particular significance is the observation that the SNAr reaction of thiophenol with naphthoquinones can proceed through either a stepwise or concerted mechanism, depending on the specific substrate and reaction conditions. A detailed study revealed that when weakly stabilizing groups for the Meisenheimer complex are present alongside good leaving groups, a concerted pathway is favored over the classical step-wise mechanism.
Table 1: Selected SNAr Reactions for Synthesis of 4-(Phenylthio)-1,2-naphthoquinone Derivatives
Recent mechanistic investigations have shed light on the stereochemical aspects of these SNAr reactions. Particularly notable is the finding that thiophenol addition to naphthoquinones can be controlled to achieve high levels of stereoselectivity. The stereochemical outcome appears to be influenced by the formation of a quinoid carbene intermediate, followed by tautomerization to form a hydroquinone intermediate before final product formation.
Transition Metal-Catalyzed C–S Bond Formation
Transition metal catalysis has revolutionized the formation of carbon-sulfur bonds, offering alternative routes to 4-(phenylthio)-1,2-naphthoquinone with enhanced efficiency and selectivity. Several transition metals have been explored for this purpose, with ruthenium and palladium catalysts demonstrating particular promise.
Ruthenium catalysis has emerged as a powerful tool for the construction of O-alkylated arylnaphthyl thioether derivatives. A significant breakthrough was reported in a recent study utilizing Ru(II)-catalyzed -oxa sigmatropic rearrangement of arylthioacetates with diazonaphthoquinone to produce S,O-protected naphthyl derivatives. This methodology represents an unprecedented approach to C-S bond formation in naphthoquinone systems.
The optimization studies for the Ru(II)-catalyzed process revealed that solvent choice significantly impacts reaction efficiency. As shown in the original research, toluene proved to be the optimal solvent, providing 68% yield of the desired product when the reaction was conducted at 90°C in the presence of AgSbF6 as an additive.
Palladium-catalyzed coupling reactions offer another valuable approach for introducing the phenylthio group into naphthoquinones. The coupling of naphthoquinone triflates with organostannanes has been documented as an effective method for C-S bond formation. This strategy builds upon the extensive use of aryl triflates as electrophiles in Stille coupling reactions. The reaction typically employs a palladium catalyst in the absence of phosphine ligands and proceeds readily under mild conditions.
Table 2: Transition Metal-Catalyzed Synthesis of Phenylthio-Naphthoquinone Derivatives
A particularly innovative aspect of the metal-catalyzed approach is the ability to control the regiochemistry of the C-S bond formation. The Ru(II)-catalyzed method, for instance, facilitates selective introduction of the phenylthio group at the C-4 position of 1,2-naphthoquinone through a well-defined mechanistic pathway involving quinoid carbene formation.
Mechanistic studies suggest that the Ru(II) catalyst activates the diazonaphthoquinone to form a metal carbene intermediate, which then undergoes reaction with the thioacetate to form a sulfur ylide. This ylide subsequently rearranges via a -sigmatropic shift to yield the desired product. The detailed mechanistic understanding has facilitated rational optimization of reaction conditions and expansion of substrate scope.
Microwave-Assisted Synthesis Optimization
While conventional heating methods have traditionally been employed for the synthesis of 4-(phenylthio)-1,2-naphthoquinone derivatives, microwave-assisted synthesis represents a promising alternative for reaction optimization. Although the search results do not directly address microwave-assisted synthesis of these specific compounds, principles from related quinone chemistry can be applied to develop efficient protocols.
Microwave irradiation offers several potential advantages for the synthesis of phenylthio-naphthoquinones, including:
- Reduced reaction times
- Enhanced reaction efficiency and yield
- Decreased formation of side products
- Environmentally friendly conditions through solvent-free or reduced-solvent protocols
- Precise temperature control and homogeneous heating
For the specific synthesis of 4-(phenylthio)-1,2-naphthoquinone, microwave-assisted SNAr reactions could be particularly beneficial. The reaction between 4-chloro-1,2-naphthoquinone and thiophenol, which typically requires extended reaction times under conventional heating, might be significantly accelerated under microwave conditions.
Based on principles from related quinone chemistry, proposed microwave-assisted conditions for the synthesis of 4-(phenylthio)-1,2-naphthoquinone might include:
- Power: 100-300 W
- Temperature: 80-120°C
- Time: 5-15 minutes
- Solvent: Acetone or solvent-free conditions
- Catalyst: Base catalyst (e.g., Et3N or K2CO3)
Anticancer Activity Across Tumor Cell Line Panels
1,2-Naphthoquinone, 4-(phenylthio)- represents a structurally unique member of the naphthoquinone family that has demonstrated significant anticancer potential across diverse tumor cell line panels [1] [2] [3]. The compound's cytotoxic activity profile reveals concentration-dependent growth inhibition mechanisms that distinguish it from conventional chemotherapeutic agents [8] [9]. Research investigations have established that phenylthio-substituted naphthoquinones exhibit enhanced cellular penetration properties compared to their unsubstituted counterparts, contributing to improved therapeutic efficacy [3] [29].
The compound demonstrates broad-spectrum anticancer activity with particular efficacy against both hematological malignancies and solid tumor models [1] [9] [12]. Mechanistic studies indicate that 1,2-Naphthoquinone, 4-(phenylthio)- induces cytotoxicity through multiple pathways, including reactive oxygen species generation, mitochondrial dysfunction, and DNA damage mechanisms [8] [11] [28]. The phenylthio substitution at the 4-position enhances the compound's electrophilic properties, facilitating covalent interactions with cellular nucleophiles and contributing to its cytotoxic profile [14] [15].
Cytotoxicity Screening in Hematological Malignancies
Extensive cytotoxicity screening has revealed that 1,2-Naphthoquinone, 4-(phenylthio)- exhibits pronounced activity against various hematological malignancy cell lines [9] [10] [12]. The compound demonstrates particular efficacy against acute myeloid leukemia cell lines, with half-maximal inhibitory concentration values ranging from 1.1 to 10.8 micromolar across different leukemic cell models [9]. Chronic lymphocytic leukemia cells show enhanced sensitivity to the compound, with notable cell death induction occurring at submicromolar concentrations [10] [12].
| Cell Line Type | Half-Maximal Inhibitory Concentration (μM) | Mechanism of Action | Reference |
|---|---|---|---|
| Acute Myeloid Leukemia (U937) | 2.5-8.0 | Apoptosis, Mitochondrial Dysfunction | [10] [12] |
| Chronic Lymphocytic Leukemia | 0.5-2.0 | Selective Cell Death | [10] |
| Human Leukemia (CEM) | 2.5-10.8 | Multiple Pathway Activation | [9] |
| Promyelocytic Leukemia | 1.5-5.0 | Caspase-Dependent Apoptosis | [12] |
The compound induces rapid activation of mitogen-activated protein kinases, particularly p38 mitogen-activated protein kinase and extracellular signal-regulated protein kinases, leading to apoptotic cell death [12]. Mechanistic investigations demonstrate that the compound causes intracellular hydrogen peroxide accumulation accompanied by glutathione depletion, processes that precede apoptosis induction [12]. The compound exhibits selectivity towards primary acute myeloid leukemia cells compared to normal mononuclear cells, indicating a favorable therapeutic window [10] [12].
Solid Tumor Growth Inhibition Mechanisms
1,2-Naphthoquinone, 4-(phenylthio)- demonstrates significant growth inhibition activity against multiple solid tumor cell lines through diverse molecular mechanisms [8] [28] [32]. The compound exhibits particular efficacy against non-small cell lung cancer models, with concentration-dependent viability reduction and mitochondrial damage induction [8] [28]. Breast cancer cell lines, including hormone-sensitive and hormone-resistant variants, show substantial sensitivity to the compound with half-maximal inhibitory concentration values in the low micromolar range [9] [29].
The compound induces cell cycle arrest at the G2/M phase, effectively preventing tumor cell proliferation and promoting apoptotic cell death [8] [28]. Reactive oxygen species generation represents a primary mechanism through which the compound exerts its cytotoxic effects on solid tumor cells [28] [32]. The phenylthio substitution enhances the compound's ability to induce mitochondrial dysfunction, leading to adenosine triphosphate depletion and subsequent cell death [28].
| Tumor Type | Cell Line | Half-Maximal Inhibitory Concentration (μM) | Primary Mechanism | |
|---|---|---|---|---|
| Lung Cancer | A549 | 5.8-20.6 | Mitochondrial Damage, Reactive Oxygen Species | [8] [28] |
| Breast Cancer | MCF-7 | 1.75-27.91 | Apoptosis Induction | [16] [29] |
| Colon Cancer | HT29 | 2.5-15.0 | Cell Cycle Arrest | [9] |
| Prostate Cancer | AT3.1 | 8.0-32.0 | Multiple Pathway Activation | [9] |
Migration inhibition studies reveal that the compound significantly suppresses tumor cell motility in wound healing assays, suggesting potential anti-metastatic properties [28]. The compound demonstrates structure-dependent anticancer activity, with the phenylthio moiety proving critical for optimal cytotoxic performance against solid tumor models [28] [29].
Epidermal Growth Factor Receptor Kinase Modulation
1,2-Naphthoquinone, 4-(phenylthio)- exhibits significant modulatory effects on epidermal growth factor receptor signaling pathways, representing a novel mechanism of anticancer action [14] [15] [16]. The compound demonstrates direct interaction with epidermal growth factor receptor through covalent N-arylation mechanisms, leading to persistent receptor activation and subsequent downstream signaling alterations [14] [15]. This interaction differs fundamentally from conventional epidermal growth factor receptor inhibitors, as the compound acts as an activator rather than an antagonist [14] [15].
Research investigations have established that 1,2-naphthoquinone derivatives can achieve nanomolar-range inhibitory concentrations against epidermal growth factor receptor kinase activity [16] [17] [18]. The phenylthio substitution pattern contributes to enhanced binding affinity within the adenosine triphosphate-binding pocket of the receptor [16] [17]. Molecular docking studies reveal that phenylthio-substituted naphthoquinones form critical alkyl interactions with key amino acid residues, including alanine 743, lysine 745, methionine 766, and leucine 788 [16] [17].
The compound induces epidermal growth factor receptor dimerization and internalization through mechanisms distinct from natural ligand activation [14] [15]. Cetuximab and panitumumab, established epidermal growth factor receptor antagonists, can significantly diminish the compound-induced receptor activation, confirming direct receptor interaction [14]. The persistent nature of epidermal growth factor receptor activation by 1,2-naphthoquinone derivatives extends beyond 720 minutes, substantially longer than natural epidermal growth factor stimulation [14].
| Parameter | 1,2-Naphthoquinone Derivatives | Natural Epidermal Growth Factor | Reference |
|---|---|---|---|
| Receptor Activation Duration | >720 minutes | <180 minutes | [14] |
| Binding Mechanism | Covalent N-arylation | Reversible Ligand Binding | [14] [15] |
| Downstream Signaling | MEK/ERK/AP-1 Activation | Standard Growth Factor Response | [15] |
| Receptor Internalization | Induced | Induced | [14] |
The compound activates downstream mitogen-activated protein kinase/extracellular signal-regulated kinase signaling pathways, leading to enhanced activator protein-1 DNA binding activity [15]. This activation pattern suggests potential applications in cancer therapy through targeted modulation of growth factor signaling networks [15] [16]. The electrophilic nature of the naphthoquinone core proves essential for epidermal growth factor receptor interaction, as non-electrophilic analogs fail to demonstrate similar receptor activation properties [14] [15].
Antimicrobial Efficacy Against Multidrug-Resistant Pathogens
1,2-Naphthoquinone, 4-(phenylthio)- demonstrates significant antimicrobial activity against multidrug-resistant bacterial pathogens, particularly methicillin-resistant Staphylococcus aureus strains [19] [20] [21]. The compound exhibits broad-spectrum antibacterial properties against both Gram-positive and Gram-negative organisms through multiple mechanisms of action [21] [22] [25]. Phenylthio-substituted naphthoquinones show enhanced antibacterial efficacy compared to unsubstituted analogs, with minimum inhibitory concentrations ranging from 15.6 to 500 micrograms per milliliter against diverse bacterial strains [21].
The compound's antimicrobial mechanisms include cell membrane damage, intracellular iron ion chelation, and reactive oxygen species generation [19] [22] [25]. These multifaceted modes of action contribute to the compound's effectiveness against drug-resistant pathogens that have developed resistance to conventional antibiotics [22] [25]. The compound demonstrates synergistic interactions with established antibiotics, potentially offering combination therapy approaches for treating multidrug-resistant infections [43] [45].
| Pathogen | Minimum Inhibitory Concentration (μg/mL) | Mechanism of Action | Resistance Profile | |
|---|---|---|---|---|
| Methicillin-Resistant Staphylococcus aureus | 30-125 | Membrane Damage, Iron Chelation | Effective Against Clinical Isolates | [20] [22] |
| Staphylococcus epidermidis | 4-50 | Reactive Oxygen Species Generation | Active Against Resistant Strains | [20] [24] |
| Pseudomonas aeruginosa | 70-150 | Multiple Pathway Inhibition | Moderate Activity | [21] [24] |
| Enterococcus faecalis | 16-64 | Membrane Permeabilization | Significant Activity | [23] [46] |
Clinical isolates of methicillin-resistant Staphylococcus aureus demonstrate particular susceptibility to phenylthio-naphthoquinone derivatives, with the compound maintaining activity against strains resistant to multiple conventional antibiotics [20] [22] [44]. The compound exhibits bacteriostatic rather than bactericidal activity, with minimum bactericidal concentrations exceeding 500 micrograms per milliliter for most tested organisms [20]. Synergistic effects have been documented when the compound is combined with beta-lactam antibiotics, including imipenem, cefuroxime, and cefotaxime against methicillin-resistant Staphylococcus aureus strains [43] [45].
The generation of reactive oxygen species represents one of the fundamental mechanisms through which 1,2-naphthoquinone, 4-(phenylthio)- exerts its biological effects. The compound participates in redox cycling reactions that lead to the production of various reactive oxygen species through multiple enzymatic and non-enzymatic pathways [1] [2].
Quinone-Semiquinone Redox Cycling
The primary mechanism of reactive oxygen species generation involves the redox cycling between the quinone and semiquinone forms of the compound. This process begins with the one-electron reduction of 1,2-naphthoquinone, 4-(phenylthio)- to form the corresponding semiquinone radical anion. The semiquinone intermediate then undergoes rapid reoxidation in the presence of molecular oxygen, generating superoxide anion radicals as the primary reactive oxygen species [1] [2].
The phenylthio substituent at the 4-position significantly influences the redox cycling capability of the compound. The presence of the phenylthio group modifies the electron density distribution within the naphthoquinone ring system, resulting in enhanced electron accepting ability and more efficient redox cycling compared to the parent 1,2-naphthoquinone [3] [4]. This enhanced redox cycling capability translates to increased production of reactive oxygen species and greater biological activity.
Enzymatic Pathways
Several enzymatic systems contribute to the generation of reactive oxygen species from 1,2-naphthoquinone, 4-(phenylthio)-. The compound serves as a substrate for various oxidoreductases, including nicotinamide adenine dinucleotide phosphate-dependent reductases and flavin-containing monooxygenases [1] [5].
Sepiapterin reductase, a nicotinamide adenine dinucleotide phosphate-dependent enzyme, demonstrates particular efficiency in mediating the redox cycling of naphthoquinone derivatives. The enzyme catalyzes the reduction of the quinone to the corresponding hydroquinone, which then undergoes rapid autoxidation to regenerate the quinone while producing reactive oxygen species [1]. The phenylthio substitution enhances the affinity of the compound for this enzyme, resulting in more efficient reactive oxygen species generation.
Mitochondrial Electron Transport Chain Interactions
The compound interferes with normal mitochondrial electron transport chain function, leading to increased reactive oxygen species production at Complex I and Complex III [1] [6]. The phenylthio-substituted naphthoquinone competes with endogenous ubiquinone for binding sites within the electron transport chain, disrupting normal electron flow and promoting the formation of reactive oxygen species [7] [8].
This disruption of electron transport chain function results in the production of both superoxide anion radicals and hydrogen peroxide within the mitochondrial matrix and intermembrane space. The enhanced electron accepting ability conferred by the phenylthio group increases the efficiency of this process compared to unsubstituted naphthoquinones.
| ROS Generation Pathway | Enzyme/System Involved | Primary ROS Products | Cellular Localization |
|---|---|---|---|
| Direct Quinone Reduction | One-electron reduction enzymes | Superoxide anion (O2- -) | Cytoplasm |
| Nicotinamide Adenine Dinucleotide Phosphate-dependent Cycling | Nicotinamide Adenine Dinucleotide Phosphate oxidoreductases | Hydrogen peroxide (H2O2) | Cytoplasm, microsomes |
| Sepiapterin Reductase Mediated | Sepiapterin reductase | Hydroxyl radical (- OH) | Cytoplasm |
| Mitochondrial Complex I/III | Respiratory chain complexes | Superoxide, H2O2 | Mitochondria |
| Cytochrome P450 Activation | Cytochrome P450 1A1 induction | Various oxygen radicals | Endoplasmic reticulum |
| Protein Disulfide Formation | Protein disulfide isomerase | Protein-bound radicals | Various cellular compartments |
Covalent Target Engagement Strategies
The phenylthio-substituted naphthoquinone demonstrates remarkable specificity in its covalent engagement with target proteins through both sulfur-arylation and nitrogen-arylation mechanisms. These covalent modifications result in persistent alterations of protein function that distinguish this compound from reversible inhibitors.
Protein Tyrosine Phosphatase 1B Inhibition
Protein Tyrosine Phosphatase 1B represents a critical target for 1,2-naphthoquinone, 4-(phenylthio)- through covalent modification mechanisms. The compound forms irreversible covalent bonds with specific amino acid residues within the active site of the enzyme, leading to complete loss of phosphatase activity [9] [10] [11].
Molecular Binding Mechanism
The covalent modification of Protein Tyrosine Phosphatase 1B occurs through nucleophilic attack by the enzyme on the electrophilic quinone ring system. The primary site of modification is the cysteine residue at position 121, which is located within the catalytic domain of the enzyme. This cysteine residue is essential for the phosphatase activity of the enzyme, and its modification results in complete loss of catalytic function [10] [11].
Additional modification sites include histidine 25 and cysteine 215, both of which contribute to the structural integrity of the active site. The phenylthio group at position 4 enhances the electrophilicity of the quinone ring, increasing the reactivity towards nucleophilic amino acid residues and improving the selectivity for Protein Tyrosine Phosphatase 1B over other phosphatases [9] [10].
Kinetic Analysis
The inhibition of Protein Tyrosine Phosphatase 1B by 1,2-naphthoquinone, 4-(phenylthio)- follows time-dependent kinetics consistent with covalent modification. The compound demonstrates submicromolar inhibitory activity with half-maximal inhibitory concentrations ranging from 0.1 to 1.0 micromolar [9] [12]. The inhibition is irreversible, as demonstrated by the inability of reducing agents such as dithiothreitol or glutathione to restore enzyme activity after modification.
The selectivity of the compound for Protein Tyrosine Phosphatase 1B over other protein tyrosine phosphatases ranges from 10-fold to 60-fold, depending on the specific phosphatase examined [9] [12]. This selectivity is attributed to the unique binding site architecture of Protein Tyrosine Phosphatase 1B and the enhanced reactivity conferred by the phenylthio substituent.
Structural Requirements
Structure-activity relationship studies reveal that the phenylthio substituent at position 4 is critical for both potency and selectivity. The thioether linkage provides optimal positioning of the phenyl ring to interact with hydrophobic regions of the Protein Tyrosine Phosphatase 1B active site while maintaining the electrophilic character of the quinone ring necessary for covalent modification [9] [13].
The aromatic ring system of the phenylthio group contributes to binding affinity through π-π stacking interactions with aromatic amino acid residues in the active site. The sulfur atom of the thioether linkage also participates in specific interactions with the enzyme, further enhancing binding affinity and selectivity [14] [15].
Epidermal Growth Factor Receptor Arylation
The covalent modification of Epidermal Growth Factor Receptor by 1,2-naphthoquinone, 4-(phenylthio)- represents a unique mechanism of receptor activation that differs from traditional ligand-induced activation. This modification occurs through nitrogen-arylation reactions at specific lysine residues within the extracellular domain of the receptor [16] [17].
Site-Specific Modification
The compound forms covalent bonds with lysine residues at positions 80 and 133 within the extracellular domain of Epidermal Growth Factor Receptor. Ultra-high-performance liquid chromatography-tandem mass spectrometry analysis has confirmed that lysine 80 is the primary site of modification, with this residue being essential for receptor activation [16] [17].
The modification occurs through nitrogen-arylation, where the amino group of the lysine residue acts as a nucleophile attacking the electrophilic quinone ring. The phenylthio substituent enhances the electrophilicity of the quinone ring, facilitating this nucleophilic attack and stabilizing the resulting covalent adduct [16] [17].
Functional Consequences
The covalent modification of lysine 80 results in persistent activation of Epidermal Growth Factor Receptor signaling pathways. Unlike transient activation induced by natural ligands, the covalent modification leads to sustained receptor activation for extended periods, typically lasting 720 minutes compared to 180 minutes for epidermal growth factor-induced activation [16] [17].
This persistent activation results in sustained phosphorylation of downstream signaling molecules, including protein kinase B and other components of the phosphoinositide 3-kinase pathway. The sustained activation promotes cell survival signaling and inhibits apoptosis in response to serum deprivation [16] [17].
Mechanistic Selectivity
The selectivity of 1,2-naphthoquinone, 4-(phenylthio)- for Epidermal Growth Factor Receptor over other receptor tyrosine kinases is attributed to the unique amino acid sequence and structural features of the extracellular domain. The target lysine residues are not conserved in other members of the Epidermal Growth Factor Receptor family, providing selectivity for the specific receptor subtype [16] [17].
The nitrogen-arylation mechanism is more resistant to reducing agents compared to sulfur-arylation, contributing to the persistent nature of the receptor activation. This resistance to reduction is enhanced by the phenylthio substituent, which stabilizes the covalent adduct through electronic effects [16] [17].
| Target Protein | Binding Site | Modification Type | Functional Consequence | Reversibility |
|---|---|---|---|---|
| Protein Tyrosine Phosphatase 1B | Cys-121 (primary), His-25, Cys-215 | S-arylation, N-arylation | Phosphatase activity inhibition | Irreversible |
| Epidermal Growth Factor Receptor | Lys-80 (extracellular domain) | N-arylation | Sustained receptor activation | Irreversible |
| Thioredoxin 1 | Cys-32, Cys-35 | S-arylation | Antioxidant activity loss | Partially reversible |
| Peroxiredoxin 6 | Cys-47, Lys-144, Cys-91 | S-arylation, N-arylation | Phospholipase A2 activity reduction | Irreversible |
| Glyceraldehyde-3-phosphate dehydrogenase | Active site cysteine | S-arylation | Glycolytic enzyme inhibition | Reversible with glutathione |
| cAMP Response Element-binding protein | DNA-binding domain cysteines | S-arylation | Transcriptional activity suppression | Reversible with dithiothreitol |
